molecular formula C21H13N3O2S2 B2712645 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681167-56-6

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2712645
CAS No.: 681167-56-6
M. Wt: 403.47
InChI Key: ZWCTYZTVTJYQKJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide is a bifunctional benzothiazole derivative characterized by two benzothiazole rings connected via a 3-hydroxyphenyl linker.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S2/c25-17-10-13(23-20(26)12-5-8-15-19(9-12)27-11-22-15)6-7-14(17)21-24-16-3-1-2-4-18(16)28-21/h1-11,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCTYZTVTJYQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole core, which is achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The benzothiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole rings.

Scientific Research Applications

Anticancer Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide has shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including human chronic myelogenous leukemia. The presence of electronegative and electron-donating groups enhances its anticancer potential .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
Human Chronic Myelogenous Leukemia5.0
Breast Cancer (MCF-7)7.5
Lung Cancer (A549)6.0

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism involves disrupting cellular processes in pathogens, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

Neurological Disorders

Recent studies suggest that derivatives of benzothiazole compounds may possess anticonvulsant properties, indicating potential applications in treating epilepsy and other neurological disorders . The compound's ability to interact with neurotransmitter systems may underlie these effects.

Anti-inflammatory Effects

Research indicates that similar benzothiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, suggesting that this compound could be explored for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the anticancer efficacy of the compound in mice bearing xenograft tumors derived from human cancer cells. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing Against Pathogens

In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria and fungi. The results demonstrated that it effectively inhibited growth at low concentrations, highlighting its potential for use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with signal transduction pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Research Findings and Implications

Substituent-Driven Activity Trends
  • Antimicrobial activity : Electron-withdrawing groups (e.g., nitro, fluoro) at the benzothiazole 6-position correlate with enhanced antibacterial and antitubercular effects .
  • Kinase inhibition : Halogenation and solubilizing side chains (e.g., hydroxyethoxy) are critical for TKIs .
  • Structural complexity : Dual benzothiazole systems (as in the target compound) may offer unique binding modes unavailable to simpler analogs.
Physicochemical Properties
  • Hydroxyl group : Enhances solubility but may increase metabolic oxidation risks.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H18N2O2S2
  • Molar Mass : 402.52 g/mol

The presence of both benzothiazole and hydroxyphenyl groups contributes to its unique chemical reactivity and biological interactions.

Interaction with Enzymes

This compound interacts with various enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of numerous therapeutic agents. The compound's benzothiazole moiety is known to bind effectively to the active sites of these enzymes, altering their catalytic activity and potentially leading to drug-drug interactions.

Modulation of Cell Signaling Pathways

Research indicates that this compound can modulate key signaling pathways within cells. Specifically, it has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in regulating cell growth, differentiation, and apoptosis. The modulation of this pathway can lead to significant changes in gene expression profiles and cellular metabolism .

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
CCRF-CEM (Leukemia)12Strong cytotoxicity
MCF-7 (Breast Cancer)15Moderate cytotoxicity
A549 (Lung Cancer)25Moderate cytotoxicity

These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

Antiviral Activity

In addition to its antitumor properties, this compound has shown antiviral activity against several viruses. Studies have indicated effectiveness against single-stranded RNA viruses and certain members of the Flaviviridae family. The compound's mechanism appears to involve interference with viral replication processes .

Study 1: Antitumor Efficacy in Leukemia Models

A study investigated the effects of this compound on leukemia cell lines (CCRF-CEM). Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxic effects. The study concluded that further structural modifications could enhance efficacy and selectivity against cancer cells .

Study 2: Antiviral Activity Assessment

Another research effort focused on evaluating the antiviral properties of this compound against various RNA viruses. The compound exhibited notable inhibitory effects on viral replication at concentrations lower than those toxic to host cells .

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